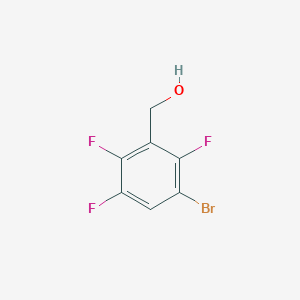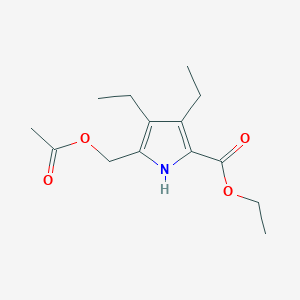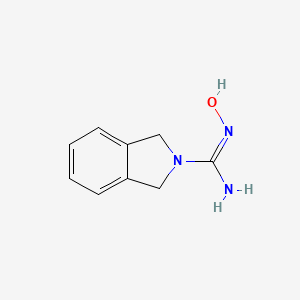
3-Bromo-2,5,6-trifluorobenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,5,6-trifluorobenzyl alcohol is a chemical compound with the CAS Number: 1296310-72-9 . It has a molecular weight of 241.01 . The IUPAC name for this compound is (3-bromo-2,5,6-trifluorophenyl)methanol .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H4BrF3O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1,12H,2H2 . This code represents the molecular structure of the compound, indicating that it contains seven carbon atoms, four hydrogen atoms, one bromine atom, three fluorine atoms, and one oxygen atom . Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.Scientific Research Applications
Protecting Groups in Organic Synthesis
"3-Bromo-2,5,6-trifluorobenzyl alcohol" could be explored in the context of protecting groups for alcohols. Protecting groups are crucial in organic synthesis to prevent reactive sites from undesired reactions. For example, o-bromobenzyl protectors have been applied to safeguard alcohol functionalities, which can then be removed under specific conditions to yield the desired product. This strategy enables the sequential transformation of functional groups in complex molecule synthesis (Curran & Yu, 1992).
Dendritic Macromolecules Synthesis
The compound could find application in the synthesis of dendritic macromolecules, where it serves as a building block for the creation of novel polymers with controlled molecular architecture. Dendritic structures have significant potential in drug delivery, materials science, and nanotechnology due to their highly branched, tree-like structures (Hawker & Fréchet, 1990).
Enzymatic Studies and Inhibition
Structurally related bromobenzyl alcohols have been used to study enzyme interactions and inhibition mechanisms. For instance, investigations into the structures of enzyme complexes with substituted benzyl alcohols provide insights into enzyme-substrate interactions, potentially guiding the design of enzyme inhibitors or activators (Ramaswamy, Eklund & Plapp, 1994).
Palladium-Catalyzed Reactions
The compound may be useful in palladium-catalyzed reactions for constructing polycyclic aromatic hydrocarbons. These reactions are pivotal in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The versatility of bromobenzyl alcohols in forming C-C bonds through cascade reactions demonstrates their potential in organic synthesis (Iwasaki et al., 2015).
Antioxidant and Biological Activities
Compounds with bromophenol structures, similar to "this compound," have shown promising antioxidant and biological activities. Research on bromophenols from marine algae has revealed their potential as cytotoxic agents against cancer cell lines and as inhibitors of enzymes like aldose reductase, which is relevant in managing complications of diabetes. These findings suggest the exploration of "this compound" in biological studies could yield significant health-related applications (Olsen et al., 2013; Wang et al., 2005).
Mechanism of Action
properties
IUPAC Name |
(3-bromo-2,5,6-trifluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1,12H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTPWNIPNZOWSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)CO)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2732574.png)



![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) pentanoate](/img/structure/B2732578.png)
![3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2732580.png)

![N1-(2,2-dimethoxyethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2732582.png)
![(4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2732583.png)




![N-(4-fluorophenyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2732596.png)